Propyl isovalerate

Catalog No.
S585548
CAS No.
557-00-6
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl isovalerate

CAS Number

557-00-6

Product Name

Propyl isovalerate

IUPAC Name

propyl 3-methylbutanoate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-4-5-10-8(9)6-7(2)3/h7H,4-6H2,1-3H3

InChI Key

LSJMDWFAADPNAX-UHFFFAOYSA-N

SMILES

CCCOC(=O)CC(C)C

solubility

soluble in organic solvents, alcohol; insoluble in wate

Canonical SMILES

CCCOC(=O)CC(C)C

The exact mass of the compound Propyl isovalerate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in organic solvents, alcohol; insoluble in water. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Propyl isovalerate (CAS 557-00-6), also known as propyl 3-methylbutanoate, is a branched-chain aliphatic ester widely utilized as a high-value flavoring agent and fragrance component. Characterized by its bittersweet, fruity apple and pineapple notes, it serves as a critical building block in formulating complex fruit profiles . With a boiling point of 155.8 °C and a flash point of 44 °C, it offers a balanced volatility profile that ensures sustained aroma release compared to lighter, more volatile esters [1]. Its established regulatory status, including FEMA 2960 and JECFA 197 designations, combined with its high-purity commercial availability, makes it a reliable staple for industrial flavor compounding, fragrance blending, and specialized solvent applications where precise organoleptic thresholds are required.

Substituting propyl isovalerate with closely related, often cheaper esters like ethyl isovalerate fundamentally alters both the manufacturing processability and the sensory performance of the final formulation. Ethyl isovalerate, while offering a similar apple-like aromatic note, possesses a significantly lower boiling point (~134 °C) and a much lower flash point (~27 °C), leading to premature volatilization during thermal processing and introducing stricter flammability compliance requirements during storage [1]. Furthermore, substituting with straight-chain analogs like propyl butyrate shifts the organoleptic profile away from the desired complex, branched-chain sweetness, resulting in a flatter aroma that fails to meet the stringent detection thresholds (as low as 8.7 ppb) demanded in premium flavor and fragrance applications .

Thermal Processability and Flammability Reduction

During high-temperature compounding, the thermal stability of the ester dictates both flavor retention and manufacturing safety. Propyl isovalerate exhibits a boiling point of 155.8 °C and a flash point of 44 °C . In direct contrast, the commonly substituted ethyl isovalerate flashes at approximately 27 °C and boils at 134 °C. This +17 °C differential in flash point removes the ethyl analog from the highly flammable category in many jurisdictions, while the +21.8 °C higher boiling point drastically reduces evaporative loss during thermal extrusion or baking processes [1].

Evidence DimensionFlash Point and Boiling Point
Target Compound DataFlash point: 44 °C; Boiling point: 155.8 °C
Comparator Or BaselineEthyl isovalerate (Flash point: ~27 °C; Boiling point: ~134 °C)
Quantified Difference+17 °C higher flash point; +21.8 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg) and closed-cup flash point testing

The elevated flash point simplifies flammable storage compliance and significantly reduces evaporative material losses during high-temperature compounding.

Formulation Retention via Hydrophobic Partitioning

In complex food matrices and cosmetic emulsions, the partition coefficient (LogP) determines how well an ester remains anchored in the lipid phase versus leaching into the aqueous phase. Propyl isovalerate possesses an estimated LogP of 2.66 [1]. By comparison, the shorter-chain ethyl isovalerate has a LogP of approximately 2.1. This increase in lipophilicity ensures that propyl isovalerate remains tightly bound within oil-in-water emulsions, preventing the flavor degradation and phase separation often observed when using lighter, more water-soluble esters[2].

Evidence DimensionOctanol/Water Partition Coefficient (LogP)
Target Compound DataLogP ~2.66
Comparator Or BaselineEthyl isovalerate (LogP ~2.1)
Quantified Difference~0.56 log unit increase in lipophilicity
ConditionsStandard predictive octanol/water partitioning models at 25 °C

Higher lipophilicity ensures superior retention in lipid-based or emulsion-based matrices, preventing premature flavor leaching into aqueous phases.

Vapor Pressure and Top-Note Longevity

The longevity of a fragrance top-note is inversely proportional to its vapor pressure. Propyl isovalerate exhibits a vapor pressure of approximately 2.9 mmHg at 25 °C [1]. In contrast, ethyl isovalerate has a highly volatile vapor pressure of roughly 11.6 mmHg at the same temperature. This ~75% reduction in vapor pressure means that propyl isovalerate provides a much more sustained, controlled release of its fruity/apple notes over time, avoiding the harsh, transient "flash-off" effect associated with lighter analogs[1].

Evidence DimensionVapor Pressure at 25 °C
Target Compound Data~2.9 mmHg
Comparator Or BaselineEthyl isovalerate (~11.6 mmHg)
Quantified Difference~75% reduction in vapor pressure
ConditionsStandard temperature (25 °C) in unsealed formulation models

A significantly lower vapor pressure translates to a longer-lasting top-note in fragrances and better shelf-life stability in unsealed consumer products.

High-Temperature Flavor Compounding

Due to its elevated boiling point (155.8 °C) and flash point (44 °C), propyl isovalerate is the preferred ester for baked goods, extruded snacks, and hard candy manufacturing. Unlike ethyl isovalerate, which suffers from severe evaporative loss during thermal processing, propyl isovalerate survives the manufacturing heat cycle, ensuring the final product retains its intended bittersweet apple and pineapple flavor profile .

Lipid-Based Emulsion Formulations

In dairy alternatives, cream liqueurs, and complex beverage emulsions, flavor migration into the water phase can ruin the product's taste profile. Propyl isovalerate's higher LogP (~2.66) ensures it remains stably partitioned within the lipid droplets of the emulsion, providing a consistent and stable flavor release that lighter, more hydrophilic esters cannot achieve [1].

Fine Fragrance Top-Note Blending

For perfumers requiring a bright, fruity top-note that bridges smoothly into the mid-notes, propyl isovalerate is superior to highly volatile acetates and ethyl esters. Its lower vapor pressure (~2.9 mmHg at 25 °C) prevents the harsh, immediate flash-off of the scent, allowing the apple/fruity characteristic to linger longer on the skin or testing blotter, improving the perceived quality and longevity of the fragrance [1].

Physical Description

colourless, mobile liquid/fruity odou

XLogP3

2.3

Boiling Point

155.9 °C

Density

d204 0.86
0.860 - 0.866

UNII

802KM69CKR

GHS Hazard Statements

Aggregated GHS information provided by 1488 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.59 mmHg

Pictograms

Flammable

Flammable

Other CAS

557-00-6

Wikipedia

Propyl isovalerate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Dates

Last modified: 08-15-2023

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